molecular formula C8H11N3O2 B13567712 3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid

3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid

Cat. No.: B13567712
M. Wt: 181.19 g/mol
InChI Key: IQWLWCBHLFEZTN-UHFFFAOYSA-N
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Description

3,7-dimethyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a triazole ring, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid typically involves multi-step reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,7-dimethyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-dimethyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-dimethyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid is unique due to its specific ring structure and the presence of both pyrrole and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3,7-dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-5-9-10-6-8(2,7(12)13)3-4-11(5)6/h3-4H2,1-2H3,(H,12,13)

InChI Key

IQWLWCBHLFEZTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1CCC2(C)C(=O)O

Origin of Product

United States

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